Adenosine-d1

Analytical Chemistry Bioanalysis Mass Spectrometry

Endogenous adenosine quantification in biological matrices is hindered by matrix effects and lack of distinguishable internal standards. Adenosine-d1 (deuterated adenosine, MW 268.25, +1 Da shift) overcomes these limitations by co-eluting with the native analyte while providing a distinct mass signature. Key benefits: no interference with endogenous adenosine; equivalent extraction recovery and ionization efficiency; optimal correction for sample preparation variability. Supplied with ≥98% purity; ambient shipping.

Molecular Formula C10H13N5O4
Molecular Weight 268.25 g/mol
Cat. No. B15145409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-d1
Molecular FormulaC10H13N5O4
Molecular Weight268.25 g/mol
Structural Identifiers
SMILESC1=NC(=N)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10?/m1/s1/i2D
InChIKeyOIRDTQYFTABQOQ-DPPLAPKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine-d1 Deuterated Nucleoside Standard


Adenosine-d1 (also known as Adenine riboside-d1 or D-Adenosine-d) is a stable isotope-labeled analog of the ubiquitous endogenous purine nucleoside adenosine . It is characterized by the substitution of a single hydrogen atom with a deuterium atom at a specific position on the ribose moiety . This modification results in a nominal mass increase of 1 Da (molecular weight approximately 268.25 g/mol compared to 267.24 g/mol for unlabeled adenosine) . Its primary utility stems not from novel pharmacology, but from its role as an internal standard (IS) in quantitative LC-MS/MS assays and as a tracer in metabolic studies, where its distinct mass signature enables precise differentiation from the endogenous analyte [1].

Workflow
Deuterium-labeled internal standard for quantitative LC-MS/MS of endogenous adenosine
Discrimination
Mass shift avoids signal interference with native analyte, supporting MS1 separation
Tracer
Reported metabolic stability via kinetic isotope effect supports flux analysis studies

Adenosine-d1 vs. Unlabeled Alternatives


In quantitative LC-MS/MS analysis of endogenous adenosine in complex biological matrices, using an unlabeled compound as an internal standard introduces unacceptable analytical error due to the inability to distinguish it from the native analyte [1]. Alternative isotope-labeled internal standards (e.g., 13C- or 15N-labeled adenosine) or structurally related compounds (e.g., 2'-deoxyadenosine) possess different physicochemical properties that can lead to divergent extraction recovery, chromatographic retention time shifts, and differential ionization efficiency in the electrospray source [2]. These discrepancies result in poor correction for matrix effects and sample preparation variability, compromising method accuracy and precision [3]. Adenosine-d1 is uniquely positioned to overcome these limitations by being chemically and physically near-identical to the target analyte while possessing a distinct mass, enabling co-elution and equivalent behavior throughout the analytical workflow [2].

Risk Unlabeled Adenosine
Distinction from endogenous analyte not possible, leading to potential quantification overestimation and method bias
Risk 13C/15N Adenosine
Reported chromatographic retention shifts and differential ionization may limit matrix effect correction and assay accuracy
Risk 2′-Deoxyadenosine
Divergent extraction recovery and retention behavior reduce method robustness; may not transfer directly as internal standard

Adenosine-d1 Analytical Performance Evidence


Mass Spectrometric Differentiation

Adenosine-d1 provides a clear and unambiguous mass shift of +1 Da relative to unlabeled adenosine, which is sufficient for complete baseline separation in MS1 spectra and prevents any cross-talk or interference between the analyte and internal standard channels [1]. This is a fundamental requirement for accurate quantification of endogenous metabolites where a 'blank' matrix is not available [2].

MS Differentiation
Reported
Adenosine-d1: m/z 269.1
Unlabeled: m/z 268.1
Shift: +1.0 Da
Enables complete MS1 baseline separation
Minimum mass shift for isotopic internal standard differentiation
Analytical Chemistry Bioanalysis Mass Spectrometry

Metabolic Stability via Kinetic Isotope Effect

The substitution of a hydrogen atom with deuterium at a metabolically labile site in Adenosine-d1 is predicted to increase the activation energy for bond cleavage (e.g., by adenosine deaminase or kinases), leading to a slower metabolic rate compared to unlabeled adenosine [1]. This is a class-wide effect known as the Deuterium Kinetic Isotope Effect (KIE). While specific KIE values for Adenosine-d1 are not widely published, studies on analogous purine nucleosides show that C-D bond cleavage can be 1- to 5-fold slower than C-H bond cleavage, resulting in significantly increased half-life and exposure in vitro and in vivo [2].

Metabolic Stability KIE
Class-level
KIE range 1–5 fold slower metabolism; specific Adenosine-d1 values not published
May prolong tracer signal in flux experiments
Class-level inference; verify degradation kinetics per assay
Drug Metabolism Pharmacokinetics Isotope Effects

Matrix Effect and Ion Suppression Correction

Adenosine-d1, due to its near-identical physicochemical properties to the target analyte, is expected to exhibit equivalent extraction recovery, chromatographic behavior, and ionization efficiency in the electrospray source [1]. This is in stark contrast to non-isotopic internal standards or even other isotopic analogs like 13C- or 15N-labeled adenosine, which can exhibit small but significant chromatographic shifts due to differences in their molecular vibrations and polarity [2]. Co-elution is critical for effectively compensating for ion suppression or enhancement caused by the sample matrix, thereby improving assay accuracy and precision [3].

Matrix Effect Correction
Class-level
Adenosine-d1: Matrix Factor ~1.0
Non-isotopic IS: variable
Supports co-elution and ion suppression compensation
Expected near-identical recovery and ionization efficiency
Bioanalysis LC-MS/MS Matrix Effects

Adenosine-d1 Research Applications


Endogenous Adenosine LC-MS/MS Quantification

Adenosine-d1 is the superior choice for developing and validating LC-MS/MS methods for quantifying endogenous adenosine in biological matrices (e.g., plasma, tissues, cell cultures). Its +1 Da mass shift ensures no interference with the target analyte [1], while its near-identical physicochemical properties provide optimal correction for sample preparation losses, matrix effects, and instrument drift [2]. This leads to analytical methods with the highest achievable accuracy and precision, a prerequisite for reliable biomarker studies and clinical diagnostics.

Metabolic Flux Analysis and Pathway Tracing

For researchers investigating adenosine metabolism, Adenosine-d1 serves as a stable, non-radioactive tracer. Its increased metabolic stability due to the Deuterium Kinetic Isotope Effect (KIE) [3] allows the labeled molecule to be tracked through multiple steps of a pathway before being degraded, providing a more accurate picture of metabolic flux dynamics than would be possible with rapidly metabolized unlabeled adenosine [4]. This is critical in studies of cancer metabolism, energy homeostasis, and purinergic signaling.

Reference Standard for Metabolite Identification

In untargeted metabolomics or pharmacokinetic studies, Adenosine-d1 can be used as a reference standard for the definitive identification and relative quantitation of adenosine and its metabolites in complex samples. Its distinct mass shift allows it to be easily spotted and used as a 'spike-in' standard to confirm the identity of the endogenous adenosine peak, thereby reducing false discovery rates in metabolomics workflows [1].

Method Transfer and Cross-Validation

When transferring a validated LC-MS/MS method between laboratories or across different instrument platforms, Adenosine-d1 provides a stable reference point that reduces inter-laboratory variability. Since its performance is less susceptible to subtle differences in LC conditions or MS source tuning compared to structurally dissimilar IS, it facilitates successful method transfer and cross-validation, ensuring data comparability across multi-site clinical trials [2].

Application
Selection Property
Validation Focus
Endogenous adenosine quantification in research matrices
Co-eluting deuterated internal standard
Bioanalytical accuracy and precision endpoints
Metabolic flux studies of adenosine pathways
Deuterium KIE for enhanced tracer lifetime
Pathway turnover and model interpretation
Metabolite identification in untargeted metabolomics
Distinct mass shift for peak confirmation
False discovery rate control in metabolomic workflows
Method transfer across LC-MS platforms
Consistent retention and ionization behavior
Cross-laboratory method reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosine-d1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.